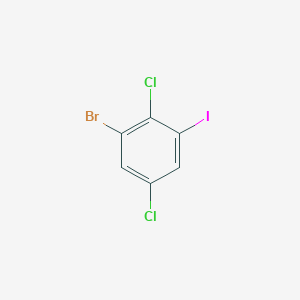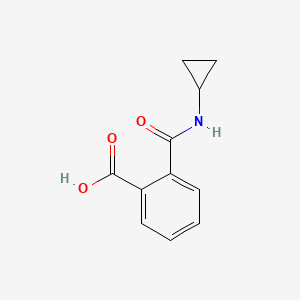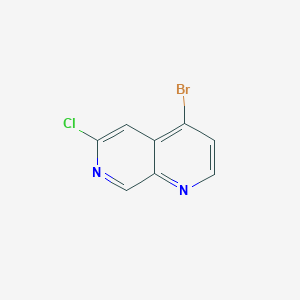
Dichloronickel,tricyclohexylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(tricyclohexylphosphine)nickel(II)chloride is a coordination compound with the chemical formula Ni(C18H33P)2Cl2. It consists of a nickel(II) ion coordinated to two tricyclohexylphosphine ligands and two chloride ions. This compound is notable for its use in various chemical reactions and research applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting nickel(II) chloride hexahydrate (NiCl2·6H2O) with tricyclohexylphosphine (PCy3) in an appropriate solvent, such as methanol or ethanol, under reflux conditions.
Transmetalation: Another method involves the transmetalation of a nickel precursor with tricyclohexylphosphine in the presence of a suitable reducing agent.
Industrial Production Methods: The industrial production of Bis(tricyclohexylphosphine)nickel(II)chloride typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound.
Types of Reactions:
Oxidation: Bis(tricyclohexylphosphine)nickel(II)chloride can undergo oxidation reactions to form higher oxidation state nickel complexes.
Reduction: Reduction reactions can be used to produce nickel(I) or nickel(0) complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines, amines, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chloride ligands.
Major Products Formed:
Oxidation: Nickel(III) and nickel(IV) complexes.
Reduction: Nickel(I) and nickel(0) complexes.
Substitution: Nickel complexes with different ligands, such as Ni(PPh3)2Cl2 or Ni(CO)4.
科学的研究の応用
Bis(tricyclohexylphosphine)nickel(II)chloride is widely used in scientific research due to its versatility and reactivity. Its applications include:
Catalysis: It serves as a catalyst in various organic reactions, such as cross-coupling reactions and olefin metathesis.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is employed in studies related to bioinorganic chemistry and the development of metal-based drugs.
Industrial Chemistry: It is utilized in the production of fine chemicals and pharmaceutical intermediates.
作用機序
The mechanism by which Bis(tricyclohexylphosphine)nickel(II)chloride exerts its effects depends on the specific reaction it is involved in. For example, in catalytic reactions, the compound may facilitate the formation of intermediates or transition states that lower the activation energy of the reaction. The molecular targets and pathways involved vary based on the application, but often include coordination to metal centers and ligand exchange processes.
類似化合物との比較
Bis(tricyclohexylphosphine)palladium(0)
Bis(tricyclohexylphosphine)platinum(0)
Bis(tri-tert-butylphosphine)palladium(0)
Uniqueness: Bis(tricyclohexylphosphine)nickel(II)chloride is unique in its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution. Its stability and reactivity make it a valuable tool in both research and industrial applications.
特性
分子式 |
C22H36Cl2FeNiP2 |
|---|---|
分子量 |
547.9 g/mol |
InChI |
InChI=1S/2C11H18P.2ClH.Fe.Ni/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*5-10H,1-4H3;2*1H;;/q;;;;;+2/p-2 |
InChIキー |
XCZKJTLBCDMGAD-UHFFFAOYSA-L |
正規SMILES |
CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.Cl[Ni]Cl.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15362971.png)
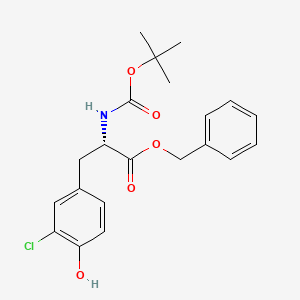
![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
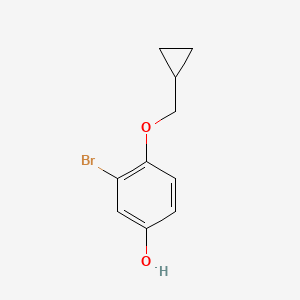
![6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B15362995.png)
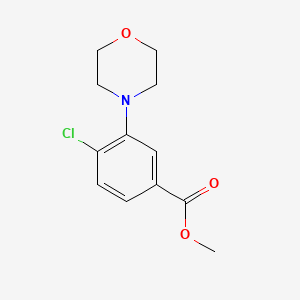
![N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester](/img/structure/B15363027.png)
![2,5,7-Trichloro-8-fluoro-3H-pyrido[4,3-D]pyrimidin-4-one](/img/structure/B15363031.png)

